REACTION_CXSMILES
|
[CH:1]1[CH:2]=[CH:3][C:4]2[C:5](=[CH:7][N:8]=[N:9][C:10]=2[NH:11][NH2:12])[CH:6]=1.[ClH:13]>>[CH:1]1[CH:2]=[CH:3][C:4]2[C:5](=[CH:7][N:8]=[N:9][C:10]=2[NH:11][NH2:12])[CH:6]=1.[ClH:13] |f:2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=1C=CC=2C(C1)=CN=NC2NN
|
Name
|
|
Quantity
|
165 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
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AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The solution was filtered hot
|
Type
|
CUSTOM
|
Details
|
to remove traces of insoluble materials that
|
Type
|
ADDITION
|
Details
|
One hundred sixty five milliliters of ethanol (6 to 7 parts by volume) was added to the filtrate
|
Type
|
TEMPERATURE
|
Details
|
further cooled to 3-8° C.
|
Type
|
CUSTOM
|
Details
|
The obtained yield is 65% (the reported yields in the '397 application
|
Name
|
|
Type
|
|
Smiles
|
C=1C=CC=2C(C1)=CN=NC2NN.Cl
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 65% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |